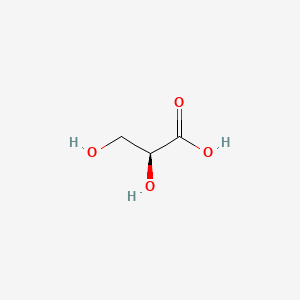

L-Glyceric acid

描述

Historical Trajectories and Milestones in L-Glyceric Acid Research

The study of glyceric acid dates back to the 19th century. In 1861, Russian chemist Friedrich Konrad Beilstein reported on the acid's properties, which he synthesized through the oxidation of glycerol (B35011) with nitrous acid. acs.org This early work focused on the racemic mixture, a combination of both D- and L-enantiomers. acs.org

A significant milestone in the study of its stereochemistry occurred in 1903, when Alex. McKenzie and Arthur Harden demonstrated that microorganisms like Penicillium or Aspergillus could be used to resolve the racemic mixture, specifically to obtain D-glyceric acid. acs.org The natural occurrence of the L-enantiomer, (2S)-2,3-dihydroxypropanoic acid, was later identified in various plants, including those of the Lotus genus. acs.orgnih.gov

A crucial advancement in understanding the biochemical relevance of this compound came with its identification as a key metabolite in a rare inherited metabolic disorder. The condition, known as Primary Hyperoxaluria Type II (PH2), is also referred to as L-glyceric aciduria because it is characterized by the accumulation and excretion of this compound in the urine. medchemexpress.comglpbio.comhmdb.ca This discovery linked the specific (2S) enantiomer to a human disease, underscoring the stereospecificity of metabolic pathways. hmdb.ca

Foundational Significance of (2S)-2,3-dihydroxypropanoic acid in Biochemical and Chemical Sciences

The importance of (2S)-2,3-dihydroxypropanoic acid and its derivatives is rooted in their central role in metabolism. Phosphorylated forms of glyceric acid, such as 2-phosphoglyceric acid and 3-phosphoglyceric acid, are key intermediates in glycolysis, the universal pathway for energy production in living organisms. wikipedia.org 3-Phosphoglyceric acid also serves as a precursor in the biosynthesis of the amino acid serine. wikipedia.org

Beyond its role in core metabolism, this compound is an important intermediate in the metabolism of glycerol. ontosight.ai In the field of chemical synthesis, (2S)-2,3-dihydroxypropanoic acid is a valuable chiral building block. Its structure, featuring both a carboxylic acid and two hydroxyl functional groups, allows for a variety of chemical transformations, such as esterification and oxidation, making it a versatile starting material for producing other enantiomerically pure compounds. ontosight.aismolecule.comchemicalbook.com The catalytic oxidation of glycerol, a readily available and prochiral molecule, has been developed as a method for producing glyceric acid. wikipedia.org

Crucial Role of Enantiomeric Purity and Stereochemical Configuration in Research Methodologies

The stereochemical configuration of glyceric acid is of utmost importance in biological and pharmaceutical research. The biological systems, particularly enzymes, are highly stereospecific, meaning they interact differently with each enantiomer. ontosight.ai The case of the glyceric acidurias is a prime example: the accumulation of this compound is the diagnostic marker for Primary Hyperoxaluria Type 2, whereas the accumulation of its counterpart, D-Glyceric acid, is indicative of a different metabolic disorder, D-glyceric aciduria. medchemexpress.comnih.gov This demonstrates that the enzymes responsible for their metabolism can distinguish between the (2S) and (2R) configurations.

This stereoselectivity has profound implications for research and development. In drug design, for instance, one enantiomer of a chiral molecule may exhibit the desired therapeutic effect while the other may be inactive or even cause adverse effects. nih.gov Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that mandate the characterization of the absolute stereochemistry of chiral compounds early in the drug development process. nih.gov The ability to synthesize or isolate enantiomerically pure compounds, such as (2S)-2,3-dihydroxypropanoic acid, is therefore essential for valid and reproducible scientific inquiry, allowing researchers to attribute biological effects to a single, well-defined chemical entity. nih.gov

Data Tables

Table 1: Physical and Chemical Properties of (2S)-2,3-dihydroxypropanoic acid

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2S)-2,3-dihydroxypropanoic acid | nih.gov |

| Synonyms | This compound, (S)-Glyceric acid | nih.gov |

| Molecular Formula | C₃H₆O₄ | smolecule.com |

| Molecular Weight | 106.08 g/mol | smolecule.com |

| CAS Number | 28305-26-2 | chemicalbook.com |

| Physical Description | Solid | nih.gov |

| Density | 1.558 g/cm³ | biosynth.com |

| Boiling Point | 412.00 °C | biosynth.com |

| Water Solubility | 9.43 M | smolecule.com |

属性

IUPAC Name |

(2S)-2,3-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNPOMFGQQGHHO-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182557 | |

| Record name | Glyceric acid, l- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28305-26-2 | |

| Record name | L-Glyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28305-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceric acid, l- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028305262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceric acid, l- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O316U8TKI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical Synthesis and Metabolic Pathways of L Glyceric Acid

Enzymatic Pathways Governing (2S)-2,3-dihydroxypropanoic acid Biosynthesis

The formation of L-Glyceric acid is governed by specific enzymatic reactions that are part of broader metabolic pathways. These pathways can utilize intermediates from glycolysis, amino acid catabolism, and other sources.

Glycerate kinase (GLYCTK) is a crucial enzyme that catalyzes the phosphorylation of glycerate to 2-phosphoglycerate, an intermediate in glycolysis and gluconeogenesis. wikipedia.org This enzyme is essential for the metabolism of certain sugars and amino acids, particularly in the catabolic pathway of serine and, to a lesser degree, fructose. rupahealth.comatlasgeneticsoncology.org The GLYCTK gene provides the instructions for producing this enzyme. rupahealth.com

Table 1: Functional Details of Human Glycerate Kinase (GLYCTK)

| Feature | Description |

| Gene | GLYCTK |

| EC Number | 2.7.1.31 nih.gov |

| Function | Catalyzes the phosphorylation of glycerate to 2-phosphoglycerate. wikipedia.org |

| Metabolic Pathways | Serine catabolism, fructose metabolism, glycolysis, gluconeogenesis. rupahealth.comatlasgeneticsoncology.orgnih.gov |

| Cofactors | ATP, Magnesium, Potassium. uniprot.org |

| Optimal pH | 7.5 nih.gov |

| Associated Disorder | D-Glyceric aciduria (due to deficiency). rupahealth.com |

Glyoxylate reductase/hydroxypyruvate reductase (GRHPR) is a key enzyme with multiple activities, including hydroxypyruvate reductase, glyoxylate reductase, and D-glycerate dehydrogenase functions. researchgate.netnih.gov This enzyme is pivotal in preventing the buildup of glyoxylate by converting it to glycolate. researchgate.net Additionally, it catalyzes the conversion of hydroxypyruvate to D-glycerate. researchgate.net

A deficiency in GRHPR is the underlying cause of Primary Hyperoxaluria Type 2 (PH2), also known as L-glyceric aciduria. frontiersin.orgpearson.com In this condition, the impaired function of GRHPR leads to an accumulation of hydroxypyruvate. This excess hydroxypyruvate is then reduced to this compound by the action of lactate dehydrogenase. nih.gov Consequently, individuals with PH2 excrete high levels of oxalate and this compound in their urine. frontiersin.orgpearson.com The human GRHPR gene is located on chromosome 9 and consists of nine exons. nih.gov

Glycerol (B35011), a byproduct of the biodiesel industry, serves as a precursor for the synthesis of glyceric acid through various enzymatic and chemoenzymatic processes. rsc.org The enzymatic oxidation of glycerol can yield glyceric acid. researchgate.net For instance, laccase from Trametes versicolor, in the presence of a mediator like TEMPO, can oxidize glycerol to glyceric acid. researchgate.net

Metabolically engineered Escherichia coli can also convert glycerol into L-lactic acid, a process that involves intermediates that can be channeled towards glyceric acid synthesis. nih.gov Two primary routes for glycerol utilization in E. coli are the respiratory pathway, involving glycerol kinase and glycerol-3-phosphate dehydrogenase, and a fermentative pathway involving glycerol dehydrogenase and dihydroxyacetone kinase. nih.gov These pathways convert glycerol to the glycolytic intermediate dihydroxyacetone phosphate (DHAP). nih.gov

While not a direct pathway to this compound, the metabolic conversion of D-galacturonate to D-glyceric acid has been demonstrated in engineered E. coli. This pathway involves the expression of uronate dehydrogenase and other enzymes that channel D-galacturonate through a series of reactions to produce D-glyceric acid. nih.gov This highlights the metabolic plasticity that can be engineered to produce glyceric acid from various precursors.

This compound can be formed from the amino acid L-serine. The catabolism of serine can lead to the formation of hydroxypyruvate, which, as mentioned earlier, can be reduced to this compound, particularly when GRHPR is deficient. nih.gov The biosynthesis of serine itself begins with the oxidation of 3-phosphoglycerate, an intermediate of glycolysis. wikipedia.org This establishes a direct link between a core metabolic pathway and the potential for this compound synthesis.

Interconnections of this compound with Core Metabolic Networks

The metabolism of this compound is closely intertwined with several core metabolic networks, including glycolysis, gluconeogenesis, and amino acid metabolism.

The connection to glycolysis is evident as glycerate kinase can phosphorylate glycerate to form 2-phosphoglycerate, a glycolytic intermediate. wikipedia.org This allows the carbon skeleton of glyceric acid to enter the central carbohydrate metabolism for energy production or biosynthesis. This compound is considered an important biochemical intermediate in glucose metabolism. biosynth.com

Gluconeogenesis , the synthesis of glucose from non-carbohydrate precursors, is also linked to glycerate metabolism. nih.gov Both D- and L-glycerate can serve as substrates for gluconeogenesis in hepatocytes. nih.gov The pathway for gluconeogenesis from L-glycerate involves its conversion to intermediates that can be funneled into the gluconeogenic pathway to produce glucose. nih.gov The major substrates for gluconeogenesis include lactate, glycerol, and glucogenic amino acids, highlighting the central role of these interconnected pathways in maintaining glucose homeostasis. nih.gov

The relationship with amino acid metabolism is primarily through the amino acid serine. As detailed, serine can be synthesized from the glycolytic intermediate 3-phosphoglycerate, and its catabolism can lead to the formation of hydroxypyruvate, a direct precursor to this compound. wikipedia.orgnih.gov

Table 2: Summary of this compound's Metabolic Interconnections

| Core Metabolic Network | Key Connecting Molecule/Pathway | Description |

| Glycolysis | 2-Phosphoglycerate | This compound can be phosphorylated to this glycolytic intermediate. wikipedia.org |

| Gluconeogenesis | Glucose | This compound can be used as a substrate for glucose synthesis in the liver. nih.gov |

| Amino Acid Metabolism | L-Serine | The catabolism of L-serine produces hydroxypyruvate, a precursor to this compound. nih.gov |

Linkages and Flux through Glycolysis and Gluconeogenesis

This compound and its phosphorylated forms are directly connected to glycolysis and gluconeogenesis, the central pathways for glucose breakdown and synthesis, respectively.

Glycolysis: Several phosphorylated derivatives of glyceric acid are well-established intermediates in the glycolytic pathway. These include 3-phosphoglyceric acid, 2-phosphoglyceric acid, 1,3-bisphosphoglyceric acid, and 2,3-bisphosphoglyceric acid. wikipedia.org The conversion of these molecules is a critical part of the energy-yielding phase of glycolysis. For example, 3-phosphoglycerate is a direct precursor in the pathway that eventually leads to pyruvate.

Gluconeogenesis: Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate carbon substrates, such as lactate, glycerol, and glucogenic amino acids. wikipedia.orgnih.govlibretexts.org this compound acts as an intermediate in this pathway. frontiersin.org In ruminants, for instance, (2R)-2,3-dihydroxypropanoic acid is associated with energy metabolism and gluconeogenesis, where it can be synthesized from non-carbohydrate precursors to maintain glucose homeostasis. frontiersin.org The pathway can utilize intermediates from the citric acid cycle, which are converted to oxaloacetate, and subsequently to phosphoenolpyruvate, bypassing the irreversible steps of glycolysis to synthesize glucose. nih.govlibretexts.org Glycerol, derived from the breakdown of triglycerides, can also serve as a substrate for gluconeogenesis by being converted to dihydroxyacetone phosphate (DHAP), an intermediate in the glycolytic/gluconeogenic pathway. nih.gov

The flux of glycerate and its derivatives between these two pathways is tightly regulated, ensuring the cell can adapt to varying energy demands. This reciprocal control prevents a futile cycle where glucose is simultaneously synthesized and broken down. wikipedia.org

Integration within the Tricarboxylic Acid (TCA) Cycle and Associated Pathways

While not a direct intermediate of the Tricarboxylic Acid (TCA) cycle, this compound's metabolism is closely integrated with this central hub of cellular respiration. The link is primarily through pyruvate and acetyl-CoA, which are derived from the metabolism of glycerate derivatives.

The glycolytic breakdown of glucose produces pyruvate, which is then converted to acetyl-CoA, the primary entry point into the TCA cycle. elifesciences.orgteachmephysiology.com Since phosphorylated forms of glyceric acid are intermediates in glycolysis, their metabolism directly feeds carbon skeletons into the TCA cycle for complete oxidation and significant ATP production. wikipedia.org

Furthermore, intermediates of the TCA cycle, such as oxaloacetate, can be siphoned off for gluconeogenesis, a pathway in which glyceric acid is involved. youtube.comyoutube.com Conversely, glucogenic amino acids can be converted into TCA cycle intermediates and subsequently used for glucose synthesis via gluconeogenesis. nih.gov The metabolism of substrates like glucose, glycerol, and lactate can proceed through the citric acid cycle before being incorporated into other molecules, highlighting the cycle's role as a central processing unit for various carbon sources that are also linked to glyceric acid metabolism. nih.gov

Contributions to Serine and Fructose Metabolism Pathways

This compound metabolism is interconnected with the pathways for both serine and fructose.

Serine Metabolism: The glycolytic intermediate 3-phosphoglyceric acid, a phosphorylated derivative of glyceric acid, is the starting point for the biosynthesis of the amino acid serine. wikipedia.org This pathway is crucial as serine can, in turn, be used to synthesize other amino acids like glycine and cysteine. wikipedia.org Conversely, during the photorespiratory cycle, two molecules of glycine are used to form one molecule of serine, which is then converted to hydroxypyruvate and subsequently reduced to glycerate. biologydiscussion.com

Fructose Metabolism: Fructose metabolism is another key pathway linked to glyceric acid. In the liver, fructose is phosphorylated and then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. nih.gov Glyceraldehyde is then phosphorylated to glyceraldehyde-3-phosphate. Both DHAP and glyceraldehyde-3-phosphate are intermediates that enter the glycolytic and gluconeogenic pathways, directly connecting fructose catabolism to the pool of glyceric acid derivatives. nih.gov Inborn errors in fructose metabolism can lead to D-glyceric aciduria, a condition characterized by the massive excretion of D-glyceric acid, highlighting the close metabolic relationship. nih.gov Studies have also shown that high fructose levels can drive the de novo serine synthesis pathway, which originates from the glycerate derivative 3-phosphoglycerate. unimib.itresearchgate.net

Involvement in Photorespiration and the Glycolate Pathway

In photosynthetic organisms, this compound is a key metabolite in the photorespiratory pathway, also known as the C2 cycle or the glycolate pathway. biologydiscussion.combyjus.com This pathway salvages carbon that is lost when the enzyme RuBisCO fixes oxygen instead of carbon dioxide.

The process involves a series of reactions that span three cellular organelles: the chloroplast, peroxisome, and mitochondrion. byjus.com

In the chloroplast, RuBisCO's oxygenase activity produces 2-phosphoglycolate, which is dephosphorylated to glycolate. biologydiscussion.com

Glycolate is transported to the peroxisome and oxidized to glyoxylate, which is then converted to the amino acid glycine. byjus.com

In the mitochondrion, two molecules of glycine are converted into one molecule of serine, releasing CO2. biologydiscussion.com

Serine returns to the peroxisome, where it is converted to hydroxypyruvate. biologydiscussion.com

Hydroxypyruvate is then reduced to this compound by the enzyme hydroxypyruvate reductase. biologydiscussion.com

Finally, glyceric acid diffuses into the chloroplast, where it is phosphorylated by glycerate kinase to form 3-phosphoglyceric acid, which re-enters the Calvin cycle, thus completing the salvage pathway. biologydiscussion.combyjus.com

Considerable research has focused on the efficiency of this pathway and the specific roles of its intermediates. nih.govnih.gov

Research on Cellular and Subcellular Transport Mechanisms of Glycerate

The movement of L-glycerate across cellular and organellar membranes is a critical aspect of its metabolic function, requiring specific transport proteins. wikipedia.orgnih.gov These transporters ensure that glycerate reaches the correct subcellular compartments for its synthesis and utilization, particularly in the context of photorespiration.

Characterization of Glycerate Transmembrane Transport Proteins

Membrane transport proteins are integral proteins that span the biological membrane to facilitate the movement of molecules. wikipedia.org They are broadly categorized as channels, which form pores for diffusion, and carriers (or transporters), which bind to specific solutes and undergo conformational changes to move them across the membrane. nih.govlibretexts.orgnih.gov The transport of glycerate and its related compounds relies on such specific carrier proteins.

Key glycerate transporters that have been identified and characterized include:

PLGG1 (Plastidic Glycolate/Glycerate Transporter 1): Identified in Arabidopsis thaliana, PLGG1 is a transporter located in the chloroplast membrane. illinois.edu It is crucial for the efficient operation of the photorespiratory cycle. This protein facilitates the transport of both glycolate out of the chloroplast and glycerate into the chloroplast. illinois.edu Research on mutants deficient in PLGG1 has shown that while alternative transport processes may exist, the disruption of this transporter can lead to decreased CO2 assimilation and reduced Rubisco activity under high light conditions, underscoring its importance for photorespiratory efficiency. illinois.edu

GlpT (Glycerol-3-Phosphate Transporter): In Escherichia coli, the GlpT protein is a well-characterized transporter from the Major Facilitator Superfamily. nih.gov It functions as an antiporter, mediating the exchange of glycerol-3-phosphate (a glycerate derivative) for inorganic phosphate across the bacterial inner membrane. nih.gov Structural studies have revealed a 12-transmembrane helix structure that operates via an alternating-access mechanism to move its substrate. nih.gov

The table below summarizes key characterized transporters involved in moving glycerate or its immediate precursors.

| Transporter Name | Organism | Location | Substrate(s) | Function |

| PLGG1 | Arabidopsis thaliana | Chloroplast inner membrane | Glycolate, Glycerate | Imports glycerate into the chloroplast and exports glycolate during photorespiration. illinois.edu |

| NPF8.4 | Arabidopsis thaliana | Tonoplast (Vacuolar Membrane) | Glycerate | Transports glycerate into the vacuole for sequestration. nih.gov |

| GlpT | Escherichia coli | Bacterial inner membrane | Glycerol-3-phosphate, Inorganic phosphate | Acts as an antiporter, exchanging glycerol-3-phosphate for inorganic phosphate. nih.gov |

Vacuolar Sequestration and Flux Dynamics of Glycerate

The plant vacuole is a large organelle that, in addition to storing water and maintaining turgor pressure, sequesters a wide variety of metabolites, nutrients, and ions. ucdavis.edufrontiersin.org The transport of molecules into and out of the vacuole is regulated by transporters on the vacuolar membrane, known as the tonoplast. ucdavis.edu

Recent research has identified a specific transporter responsible for the sequestration of the photorespiratory intermediate glycerate into the vacuole. nih.gov

NPF8.4 (NITRATE TRANSPORTER 1/PEPTIDE TRANSPORTER FAMILY 8.4): This protein has been identified as a tonoplast glycerate influx transporter in Arabidopsis thaliana. nih.gov Its localization to the vacuolar membrane, combined with studies showing reduced vacuolar glycerate content in npf8.4 mutants, confirms its role in sequestering glycerate. nih.gov This vacuolar storage of glycerate is not static; it plays a dynamic role in cellular metabolism. Research suggests that the sequestration of glycerate by NPF8.4 is important for managing the cell's carbon/nitrogen balance, particularly under conditions of nitrogen deficiency. nih.gov By storing the carbon intermediate glycerate, the plant can mitigate the stress of an increased carbon-to-nitrogen ratio. nih.gov This indicates that vacuolar flux of glycerate is an active, regulated process that helps the plant adapt to changing nutritional conditions. The ability to mobilize vacuolar stores of metabolites, such as sugars, has been shown to be a valid strategy for influencing other metabolic pathways, like lipid accumulation. frontiersin.org

Derivatization, Analogues, and Material Science Research Applications of 2s 2,3 Dihydroxypropanoic Acid

Rational Design and Synthesis of (2S)-2,3-dihydroxypropanoic acid Derivatives for Mechanistic Probes

The specific functional groups and stereochemistry of L-glyceric acid make it an ideal scaffold for designing derivatives that can be used as molecular probes to investigate complex biological systems. By modifying its structure, researchers can create tools to explore enzyme mechanisms and metabolic pathways with high precision.

The development of derivatives of (2S)-2,3-dihydroxypropanoic acid is a key strategy for understanding how enzymes recognize and bind to their substrates. These synthetic analogues can act as inhibitors or alternative substrates, providing insight into the steric and electronic requirements of an enzyme's active site. nih.gov

Research has shown that derivatives such as the sodium salt of diacylated glyceric acid exhibit inhibitory activity against enzymes like trypsin. nih.gov This suggests that by adding lipophilic acyl groups to the hydroxyl moieties of the glyceric acid backbone, the derivative can achieve enhanced interactions within the enzyme's binding pocket. Another area of exploration involves the enzymatic synthesis of glyceric acid derivatives. For instance, the enzyme sucrose (B13894) phosphorylase can utilize L-glycerate as an acceptor molecule for a glucosyl group transferred from sucrose. nih.gov This reaction demonstrates how the enzyme specifically recognizes the hydroxyl group at the C2 position, providing a method to probe the acceptor specificity of glucosyltransferases. nih.gov The design of such probes often involves creating molecules that mimic the transition state of the enzymatic reaction or that bind irreversibly to the active site, thereby "trapping" the enzyme for further study.

Glycerate and its analogues are crucial for tracing metabolic routes and understanding cellular physiology. smolecule.com A significant area of research is the synthesis of glycosylated derivatives, such as glucosylglycerate (GGA), an osmolyte that helps organisms survive under high-stress conditions. nih.gov The synthesis of these analogues allows researchers to study their protective effects and the metabolic pathways responsible for their production. nih.govnih.gov

Several strategies exist for the synthesis of these analogues, ranging from purely chemical methods to biocatalytic processes. Advances in synthetic biology have enabled the construction of novel metabolic pathways in microorganisms like E. coli for the specific production of glycerate isomers. nih.gov These engineered microbes can convert various carbon sources into optically pure D-glycerate, providing a platform to study the flux through pathways like the non-phosphorylative Entner-Doudoroff pathway. nih.gov By using isotopically labeled precursors in these systems, researchers can produce labeled glycerate analogues, which are invaluable tools for metabolic flux analysis.

Table 1: Selected Synthesis Strategies for Glycerate and its Analogues

| Product | Method | Starting Material(s) | Key Features |

|---|---|---|---|

| 2-O-(α-D-glucopyranosyl)-L-glycerate | Biocatalytic (Transglycosylation) | Sucrose, L-glycerate | Enzymatic synthesis using sucrose phosphorylase; demonstrates enzyme-substrate specificity. nih.gov |

| D-Glyceric Acid | Whole-cell Biocatalysis | D-Galacturonate or D-Gluconate | Utilizes engineered E. coli to produce optically pure glycerate for metabolic studies. nih.gov |

This compound as a Chiral Building Block in Advanced Organic Synthesis Research

In the field of advanced organic synthesis, there is a high demand for chiral building blocks—enantiomerically pure molecules that can be incorporated into larger, more complex structures. nih.gov this compound is recognized as a valuable C3 chiral building block due to its readily available, enantiopure form and its three distinct functional groups (primary alcohol, secondary alcohol, carboxylic acid). ambeed.commagtech.com.cn

The strategic value of this compound lies in the potential for differential functionalization of its hydroxyl and carboxyl groups. This allows for the controlled, stepwise construction of complex target molecules with defined stereochemistry. Its structure is analogous to other widely used chiral building blocks like L-serine and L-lactic acid, and it serves as a versatile starting material for the synthesis of pharmaceuticals and natural products. The vision of "next-generation synthesis," which focuses on the rapid assembly of complex molecules from simple, readily available precursors, is well-supported by the use of foundational chiral molecules like this compound. riken.jp

Research on Polymeric Materials and Bioplastics Derived from this compound

With a growing emphasis on sustainability, research into bio-based and biodegradable polymers is expanding. This compound, which can be derived from the bioprocessing of glycerol (B35011), is emerging as a promising monomer for the creation of novel bioplastics and polymeric materials. nih.gov

Polyesters are a major class of polymers, and this compound provides a bio-based route to their synthesis. The compound can be used in polycondensation reactions to create polyesters. researchgate.netscielo.br A notable application is the synthesis of branched poly(lactic acid) (PLA) where glyceric acid acts as the branching agent. nih.gov In this process, the polycondensation of lactide occurs in the presence of glyceric acid, leading to a polymer with a different architecture from linear PLA. nih.gov

The characterization of these new polymers is crucial to understanding their properties. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to confirm the formation of ester bonds, while differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide information on thermal properties like glass transition temperature (Tg), melting point (Tm), and thermal stability. scielo.brscielo.br

Table 2: Characterization Data for Glycerol/Glyceric Acid-Based Polyesters

| Polymer System | Characterization Technique | Observation | Reference |

|---|---|---|---|

| Glycerol/Adipic Acid Polyesters | FTIR | Confirmed esterification through the presence of ester group bands (e.g., ~1740 cm⁻¹). | scielo.br |

| Glycerol/Adipic Acid Polyesters | DSC / XRD | Polymers were found to be amorphous (non-crystalline). | scielo.br |

| Glycerol/Adipic Acid/Urea Resin | TGA | Demonstrated thermal stability up to 350 °C. | researchgate.net |

Beyond its role as a monomer, glyceric acid is being investigated as a functional additive to modify the properties of existing bio-based polymers. nih.gov The synthesis of branched PLA using glyceric acid serves as a prime example of this application. The resulting branched polymer, when blended with conventional linear PLA, acts as a modifier, altering the bulk properties of the material. nih.gov

Research findings indicate that the inclusion of glyceric acid-derived branched PLA into a linear PLA matrix leads to a decrease in the crystallinity and glass transition temperature of the blend. nih.gov Furthermore, the peak associated with the melting point of the branched polymer itself disappeared, and it induced the crystallization of the linear PLA to occur at a lower temperature. nih.gov These changes suggest that glyceric acid can be used to create novel bio-based modifiers that enhance the processability and potentially the flexibility of widely used bioplastics like PLA, making it suitable for a broader range of applications. nih.gov This approach is part of a larger strategy in materials science to use bio-based molecules to improve the performance of polymer systems. mdpi.com

Biotechnological Applications of this compound Beyond Direct Production (e.g., Surfactants, Precursors)

Beyond its direct production, this compound serves as a valuable platform molecule in biotechnology for the synthesis of various value-added chemicals, including surfactants and important precursors for other compounds. jst.go.jpnih.gov

One of the notable applications of this compound derivatives is in the formulation of surfactants. Through the acylation of its hydroxyl groups, amphiphilic molecules with surface-active properties can be synthesized. For instance, the sodium salts of diacylated glyceric acid have demonstrated excellent surface tension-lowering capabilities. researchgate.netnih.gov Research has also explored the enzymatic synthesis of amino acid-glyceride conjugates, where this compound is esterified with amino acids and fatty acids to create novel surfactants. rsc.orgrsc.org These lipase-catalyzed reactions offer a green and selective method for producing these bio-based surfactants. rsc.org

Furthermore, glucosyl derivatives of glyceric acid have been synthesized and shown to possess beneficial properties. These derivatives can be produced through processes like transglycosylation, where a glucosyl moiety is transferred to the glyceric acid backbone. nih.gov These glucosylated compounds have shown potential in skincare and as protective solutes. jst.go.jpresearchgate.net For example, they have been found to have positive effects on the viability and collagen production of skin cells in vitro and can protect proteins from heat-induced aggregation. researchgate.netnih.gov

The physicochemical properties of some of these glyceric acid-based surfactants have been studied, highlighting their potential for various applications.

Physicochemical Properties of Diacyl GA Sodium Salts

| Property | Value |

|---|---|

| Critical Micelle Concentration | Low |

| Surface Tension at CMC | Low |

Note: Specific values vary depending on the acyl chain length.

This compound also holds significant promise as a precursor for the synthesis of other valuable biomolecules. astrobiology.com A particularly important application is its use as a starting material for the production of L-sugars. jst.go.jp L-sugars are rare in nature and have various applications in the pharmaceutical and food industries. The stereochemistry of this compound makes it an ideal chiral building block for the stereoselective synthesis of these rare sugars. jst.go.jp Microbial resolution of a racemic mixture of Dthis compound can be employed to obtain the pure L-enantiomer for such synthetic purposes. nih.gov

The versatility of this compound as a precursor extends to its potential role in the synthesis of polymers. The thermal condensation of this compound can yield polyglyceric acid, a biodegradable polyester. nih.gov The synthesis of such polymers is of interest for biomedical applications, similar to other biocompatible polyesters like poly(glycolic acid) (PGA) and poly(lactic acid) (PLA). nih.govwikipedia.org While PGA is typically synthesized from glycolide, the exploration of this compound as a monomer opens up possibilities for creating novel biodegradable polymers with potentially different properties. nih.govwikipedia.orgdtic.mil

Applications of this compound Derivatives

| Derivative | Application Area | Research Finding |

|---|---|---|

| Diacylated Glyceric Acid Salts | Surfactants | Superior surface tension-lowering activity. researchgate.netnih.gov |

| Glucosyl Glyceric Acid | Skincare, Bioprotectants | Positive effects on skin cell viability; protects proteins from aggregation. researchgate.netnih.gov |

| This compound | Precursor for L-sugars | Enables stereoselective synthesis of rare sugars. jst.go.jp |

| This compound | Polymer Synthesis | Can be thermally condensed to form polyglyceric acid. nih.gov |

常见问题

Q. Table 1: Metabolic Changes of (2S)-2,3-Dihydroxypropanoic Acid Under Arsenate Stress

| Metabolite | Fold Change (FC) | p-value | Role |

|---|---|---|---|

| (2S)-2,3-Dihydroxypropanoic acid | 3.32 | 0.000343 | Redox balance, metal chelation |

| Citric acid | 0.12 | 0.000335 | Downregulated TCA cycle |

Source : Non-targeted metabolomics data from Kodamaea ohmeri under arsenate stress .

Q. Table 2: NMR Coupling Constants for Conformational Analysis

| Solvent | (Hz) | Dominant Conformation |

|---|---|---|

| DO | 4.5–6.0 | Gauche |

| CDCl | 8.0–10.0 | Trans |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。